molecular formula C14H20Cl2N2O B15098713 Urea,n-(3,4-dichlorophenyl)-n-heptyl- CAS No. 13041-40-2

Urea,n-(3,4-dichlorophenyl)-n-heptyl-

Cat. No.: B15098713
CAS No.: 13041-40-2
M. Wt: 303.2 g/mol
InChI Key: LOQMQPWRVINQQX-UHFFFAOYSA-N
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Description

Urea, N-(3,4-dichlorophenyl)-N’-heptyl- is a chemical compound belonging to the class of substituted ureas It is characterized by the presence of a 3,4-dichlorophenyl group and a heptyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(3,4-dichlorophenyl)-N’-heptyl- typically involves the reaction of 3,4-dichloroaniline with heptyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of 3,4-dichloroaniline by the chlorination of aniline.

    Step 2: Reaction of 3,4-dichloroaniline with heptyl isocyanate to form Urea, N-(3,4-dichlorophenyl)-N’-heptyl-.

The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of Urea, N-(3,4-dichlorophenyl)-N’-heptyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(3,4-dichlorophenyl)-N’-heptyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted urea derivatives, amines, and other functionalized compounds. These products can have different properties and applications depending on the nature of the substituents.

Scientific Research Applications

Urea, N-(3,4-dichlorophenyl)-N’-heptyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Urea, N-(3,4-dichlorophenyl)-N’-heptyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(3,4-dichlorophenyl)-N’-methyl-
  • Urea, N-(3,4-dichlorophenyl)-N’-ethyl-
  • Urea, N-(3,4-dichlorophenyl)-N’-propyl-

Uniqueness

Urea, N-(3,4-dichlorophenyl)-N’-heptyl- is unique due to the presence of the heptyl group, which imparts distinct physicochemical properties. This makes it suitable for specific applications where longer alkyl chains are beneficial. The compound’s structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

13041-40-2

Molecular Formula

C14H20Cl2N2O

Molecular Weight

303.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-heptylurea

InChI

InChI=1S/C14H20Cl2N2O/c1-2-3-4-5-6-9-17-14(19)18-11-7-8-12(15)13(16)10-11/h7-8,10H,2-6,9H2,1H3,(H2,17,18,19)

InChI Key

LOQMQPWRVINQQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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